

# Application Note: Quantification of Lesogaberan in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lesogaberan |           |
| Cat. No.:            | B1674770    | Get Quote |

## Introduction

Lesogaberan (AZD3355) is a selective y-aminobutyric acid type B (GABA-B) receptor agonist that was developed for the treatment of gastroesophageal reflux disease (GERD).[1][2][3] It functions by inhibiting transient lower esophageal sphincter relaxations, a primary mechanism underlying reflux events.[3][4] Pharmacokinetic studies have shown that Lesogaberan is rapidly absorbed after oral administration, with maximal plasma concentrations achieved within one to two hours. The majority of the dose is excreted via the kidneys, both as the unchanged parent compound and as metabolites.

Accurate and reliable quantification of **Lesogaberan** in biological matrices is crucial for pharmacokinetic studies, dose-response analysis, and clinical monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **Lesogaberan** in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.

## **Experimental Workflow Overview**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 3. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Lesogaberan in Human Plasma using UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#analytical-methods-for-lesogaberan-quantification-in-biological-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com